molecular formula C8H14N2O4Pt+2 B13859388 (1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+)

(1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+)

Cat. No.: B13859388
M. Wt: 397.29 g/mol
InChI Key: PCRKGXHIGVOZKB-USPAICOZSA-L
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Description

(1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+) is a coordination compound that features a platinum ion coordinated with (1S,2S)-cyclohexane-1,2-diamine and oxalate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+) typically involves the reaction of platinum(IV) chloride with (1S,2S)-cyclohexane-1,2-diamine in the presence of oxalic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired coordination complex. The general reaction scheme can be represented as follows:

PtCl4+(1S,2S)-cyclohexane-1,2-diamine+oxalic acid(1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+)+by-products\text{PtCl}_4 + \text{(1S,2S)-cyclohexane-1,2-diamine} + \text{oxalic acid} \rightarrow \text{(1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+)} + \text{by-products} PtCl4​+(1S,2S)-cyclohexane-1,2-diamine+oxalic acid→(1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+)+by-products

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of automated reactors and precise control of reaction parameters are essential to ensure consistency and quality in industrial production.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+) can undergo various chemical reactions, including:

    Oxidation: The platinum center can participate in oxidation reactions, potentially altering its oxidation state.

    Reduction: The compound can be reduced under specific conditions, leading to changes in the coordination environment of the platinum ion.

    Substitution: Ligands coordinated to the platinum ion can be substituted with other ligands, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.

    Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the pH and temperature of the reaction medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while reduction could yield lower oxidation state species. Substitution reactions result in the formation of new coordination complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+) is studied for its coordination chemistry and potential as a catalyst in various organic transformations.

Biology

The compound’s interactions with biological molecules are of interest, particularly in understanding its binding to proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is explored for its potential as an anticancer agent due to the known cytotoxic properties of platinum-based drugs.

Industry

Industrially, the compound may be used in catalysis and materials science, where its unique coordination properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of (1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+) involves its interaction with biological targets such as DNA and proteins. The platinum ion can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, which induce cell death by disrupting the DNA structure and function.

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.

    Carboplatin: Another platinum-based drug with a different ligand structure but similar therapeutic applications.

    Oxaliplatin: A platinum compound with oxalate ligands, used in cancer treatment.

Uniqueness

(1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+) is unique due to its specific ligand arrangement, which may confer distinct chemical and biological properties compared to other platinum-based compounds. Its stereochemistry and coordination environment can influence its reactivity and interactions with biological targets, potentially leading to different therapeutic outcomes.

Properties

Molecular Formula

C8H14N2O4Pt+2

Molecular Weight

397.29 g/mol

IUPAC Name

(1S,2S)-cyclohexane-1,2-diamine;oxalate;platinum(4+)

InChI

InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+4/p-2/t5-,6-;;/m0../s1

InChI Key

PCRKGXHIGVOZKB-USPAICOZSA-L

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+4]

Canonical SMILES

C1CCC(C(C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+4]

Origin of Product

United States

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